molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No.: B1668338
CAS No.: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl, also known as 1-naphthyl methylcarbamate, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness in controlling a wide range of pests. This compound is a white crystalline solid and was first introduced commercially in 1958 under the brand name Sevin .

Mechanism of Action

Target of Action

Carbaryl, a member of the carbamate family of insecticides, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system of insects and mammals by regulating the degradation of the neurotransmitter acetylcholine .

Mode of Action

This compound acts as a reversible inhibitor of AChE . By inhibiting AChE, this compound causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled movement, paralysis, convulsions, and potentially death . This effect is more pronounced in insects than in mammals due to differences in the nervous system .

Biochemical Pathways

This compound’s action affects the biochemical pathway involving acetylcholine, a neurotransmitter. The inhibition of AChE prevents the breakdown of acetylcholine, leading to an overstimulation of nerve cells . Additionally, this compound is metabolized via various pathways. For instance, it is reduced to 1-naphthol and methylamine, which are then further degraded .

Pharmacokinetics

This instability allows mammals to recover from acute effects when exposures are low . More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function, leading to paralysis and potential death in insects . In mammals, the effects are less severe due to differences in the nervous system, but can still include symptoms related to the overstimulation of nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the composition of soil organic matter and its pH can affect the retention of this compound in the environment . Furthermore, this compound is the second most widely detected insecticide in surface waters in the U.S., indicating its persistence in the environment .

Preparation Methods

Carbaryl can be synthesized through two main methods:

Chemical Reactions Analysis

Carbaryl undergoes various chemical reactions, including:

Scientific Research Applications

Carbaryl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Carbaryl belongs to the carbamate family of insecticides, which includes other compounds such as carbofuran and aldicarb. Compared to these compounds:

This compound is unique in its relatively lower toxicity to mammals and its broad-spectrum activity against various pests. It is also more rapidly degradable in the environment compared to organochlorine pesticides .

Properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS No.

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Record name CARBARYL
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URL https://www.osha.gov/chemicaldata/464
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbaryl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0100.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To a solution of 1-naphthol (1.44 g, 0.01 mole) and S-methyl ester of N-methylcarbamothioic acid (1.575 g, 0.015 mole) in benzene (6 ml) there was added sodium (0.15 g) and the mixture was refluxed for 20 hrs. The reaction mixture was cooled and washed with water and a cold 5% NaOH solution followed by water and brine and then dried. The removal of solvent afforded the solid which was further purified by crystallization to furnish 1-naphthyl N-methylcarbamate of the formula VII, m.p. 140°-141° C., IR: 3305 (N--H), 1715 (--COO--), 1600, 1540, 770 (aromatic): PMR (CdCl3, 90 MHz), 2.86 (3H, d, J=1Hz, NH--CH3, 5.14 (1H, hr. s, N--H) and 7.17 to 8 (7H, m, aromatic).
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.575 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

clidafidine; cypermethrin; eprinomectin; fenclofos; fenvaierate; ivermectin; lindane; moxidectin; nifluridide; permethrin; temefos.
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Name
ivermectin
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Synthesis routes and methods III

Procedure details

A stirred solution of 1-naphthol (86.5 g, 0.6 mole) in 500 g of toluene was heated under nitrogen to 98° C. Phosgene (79.9 g, 0.8 mole) and methylamine (22.0 g, 0.7 mole) were then metered into this solution concurrently and gradually over a period of approximately 6.5 hours. The reaction mixture was filtered hot. The filtrate was then allowed to cool to room temperature, and the crystallized carbaryl was recovered by filtration. The yield of 1-naphthyl methylcarbamate was 78%.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
79.9 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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